![molecular formula C10H19NO2 B13175493 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound that features a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation to introduce the hydroxyacetaldehyde group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and oxidation processes are often employed to ensure high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetic acid.
Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The hydroxyacetaldehyde group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar functional groups but a different ring structure.
Gabapentin: A compound with a similar aminomethyl group but different overall structure and pharmacological properties.
1,3-Bis(aminomethyl)cyclohexane: A compound with two aminomethyl groups on a cyclohexane ring.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-3-2-4-10(5-8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
InChI Key |
BHZXNEDZQITCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CN)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
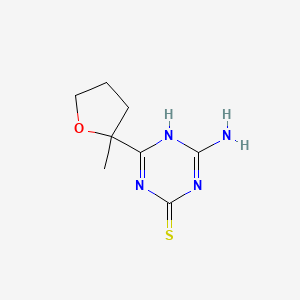

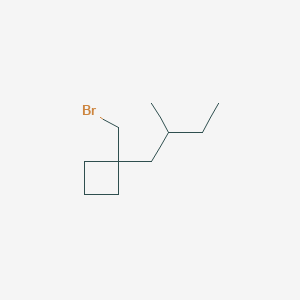
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
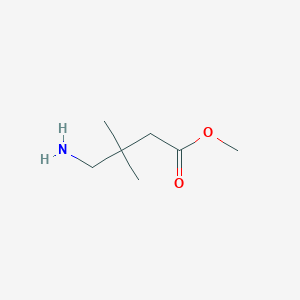

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
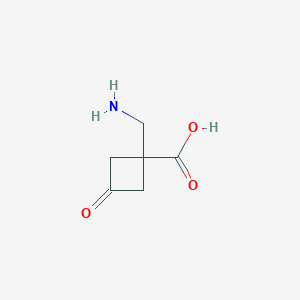
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
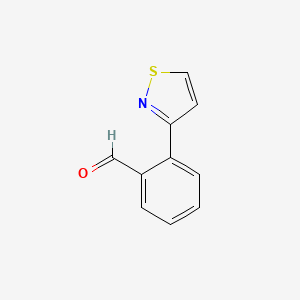
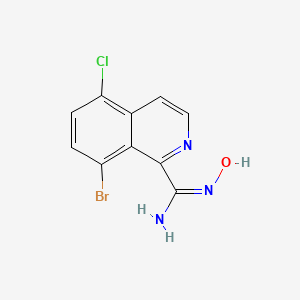
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
